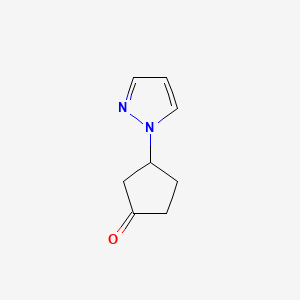

3-(1H-Pyrazol-1-yl)cyclopentanone

Description

Structure

3D Structure

Properties

CAS No. |

933795-56-3 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-pyrazol-1-ylcyclopentan-1-one |

InChI |

InChI=1S/C8H10N2O/c11-8-3-2-7(6-8)10-5-1-4-9-10/h1,4-5,7H,2-3,6H2 |

InChI Key |

FPBNCNKYQFPLRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1N2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrazol 1 Yl Cyclopentanone and Structural Analogues

Strategies for Pyrazole (B372694) Ring Construction within Ketone Frameworks

The creation of pyrazole rings within ketone-containing molecules can be achieved through several strategic approaches. These methods primarily focus on the formation of the five-membered diazole ring from acyclic precursors that already contain the ketone moiety or a group that can be converted into a ketone.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions involving hydrazine and its derivatives are a cornerstone of pyrazole synthesis. These reactions typically utilize a 1,3-dicarbonyl functionality or its synthetic equivalent, which reacts with the two nitrogen atoms of hydrazine to form the heterocyclic ring.

The Knorr pyrazole synthesis, a classic method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.com This approach allows for the formation of polysubstituted pyrazoles. nih.gov A significant advancement in this area is the one-pot synthesis of pyrazoles from ketones and acid chlorides, which generate the 1,3-diketone in situ. This method is highly efficient and chemoselective, enabling the synthesis of complex pyrazoles that were previously difficult to access. mdpi.comorganic-chemistry.org The reaction proceeds by reacting an enolate with an acid chloride to form the 1,3-diketone, which is then cyclized with hydrazine. organic-chemistry.org The choice of base and solvent is crucial, with lithium bases in toluene (B28343) often providing the best results. organic-chemistry.org

| Starting Materials | Reagents | Product | Key Features |

| Ketones, Acid Chlorides | Lithium base (e.g., LiHMDS), Hydrazine | Polysubstituted Pyrazoles | One-pot, in situ generation of 1,3-diketone, high efficiency. mdpi.comorganic-chemistry.org |

| 1,3-Dicarbonyl Compounds | Hydrazine Derivatives, Catalytic Acid | Pyrazoles | Classic Knorr synthesis, potential for two regioisomers. jk-sci.com |

| β-Ketoesters, Aldehydes, Hydrazines | Yb(PFO)₃ (catalyst) | Persubstituted Pyrazoles | Three-component synthesis, Lewis acid catalysis. beilstein-journals.org |

The reaction of α,β-unsaturated ketones with hydrazines is a well-established and versatile method for synthesizing pyrazolines, which can then be oxidized to pyrazoles. nih.govresearchgate.net This method's regioselectivity can be influenced by steric factors. beilstein-journals.org The reaction mechanism typically involves a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration. researchgate.net The use of tosylhydrazine can directly yield aromatic pyrazoles through the elimination of the tosyl group. beilstein-journals.org

A synthetic route for preparing α-amino acids with a 5-arylpyrazole side-chain utilizes the reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine, followed by oxidation. nih.gov Additionally, an iodine-mediated, metal-free, one-pot reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts provides a practical and environmentally friendly route to various substituted pyrazoles without the need to isolate the intermediate hydrazones. organic-chemistry.org

| Starting Materials | Reagents | Product | Key Features |

| α,β-Unsaturated Ketones, Hydrazines | - | Pyrazolines (then oxidized to Pyrazoles) | Versatile, allows for substitution at positions 1, 3, and 5. researchgate.net |

| α,β-Unsaturated Ketones, Tosylhydrazine | Base | N-Functionalized Pyrazoles | Direct formation of aromatic pyrazoles, regioselective. beilstein-journals.org |

| β-Aryl α,β-Unsaturated Ketones, Phenylhydrazine | Oxidation | Pyrazole-derived α-Amino Acids | Regioselective synthesis. nih.gov |

| α,β-Unsaturated Aldehydes/Ketones, Hydrazine Salts | I₂ | Di-, Tri-, and Tetrasubstituted Pyrazoles | Metal-free, one-pot, eco-friendly. organic-chemistry.org |

Acetylenic ketones are valuable precursors for the synthesis of pyrazoles through cyclocondensation with hydrazine derivatives. nih.govmdpi.com This reaction has been known for over a century but often results in a mixture of two regioisomers. nih.govmdpi.com However, highly regioselective syntheses of 1,3,5-trisubstituted pyrazoles have been achieved by reacting acetylenic ketones with substituted hydrazines, yielding single isomers in excellent yields. mdpi.comresearchgate.net

A one-pot, three-component procedure allows for the synthesis of pyrazoles from acid chlorides, terminal alkynes, and hydrazines. In this tandem sequence, the acid chloride and terminal alkyne first couple to form an α,β-unsaturated ynone, which then undergoes in situ cyclocondensation with hydrazine. Copper(I) iodide can mediate the electrophilic cyclization of α,β-alkynic hydrazones, prepared from propargyl aldehydes or ketones and hydrazines, to produce a variety of pyrazole derivatives. acs.org

| Starting Materials | Reagents | Product | Key Features |

| Acetylenic Ketones, Substituted Hydrazines | - | 1,3,5-Trisubstituted Pyrazoles | Highly regioselective, excellent yields. mdpi.comresearchgate.net |

| Acid Chlorides, Terminal Alkynes, Hydrazines | PdCl₂(PPh₃)₂, CuI, Et₃N | Substituted Pyrazoles | One-pot, three-component, tandem coupling-cyclocondensation. |

| α,β-Alkynic Hydrazones | CuI, Et₃N | Pyrazole Derivatives | Electrophilic cyclization. acs.org |

| Phenylacetylene, Aromatic Aldehydes, Hydrazines | n-BuLi, I₂ | 3,5-Disubstituted Pyrazoles | One-pot, high regioselectivity. nih.gov |

Multi-component reactions (MCRs) offer an efficient and modular approach to synthesizing complex molecules like pyrazoles in a single step, enhancing synthetic efficiency and substrate scope. beilstein-journals.orgnih.gov These reactions can overcome limitations in regioselectivity often encountered in traditional methods. nih.gov

For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)₃. beilstein-journals.org Another MCR involves the reaction of malononitrile (B47326), aldehydes, and hydrazines. beilstein-journals.org Furthermore, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govmdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product | Key Features |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | High substituent tolerance. beilstein-journals.org |

| Three-component | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Pyrazole-linked thiazoles | Green, efficient, room temperature. acs.org |

| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Piperidine/Water or Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | Time-efficient, high yields. nih.govmdpi.com |

1,3-Dipolar Cycloaddition Strategies for Pyrazole Formation

The 1,3-dipolar cycloaddition of diazo compounds with olefinic or acetylenic substrates is an atom-economical and powerful strategy for constructing functionalized pyrazoles. nih.govresearchgate.net This method allows for the formation of the pyrazole ring with a high degree of control over the substitution pattern.

The reaction of diazo compounds, often generated in situ, with alkynes is a common approach. unisi.it For instance, α-diazo-β-ketophosphonates, sulfones, and esters can undergo 1,3-dipolar cycloaddition with electron-deficient alkenes to yield functionalized pyrazoles. nih.gov An intramolecular version of this reaction, using alkyne-tethered N-tosylhydrazones, provides a transition-metal-free route to fused polycyclic pyrazoles under mild conditions. acs.org

| Dipole Precursor | Dipolarophile | Conditions | Product | Key Features |

| α-Diazo-β-ketophosphonates/sulfones/esters | Electron-deficient alkenes | - | Functionalized pyrazoles | Atom-economical. nih.gov |

| Alkyne-tethered N-tosylhydrazones | - | Mild, transition-metal-free | Fused polycyclic pyrazoles | Intramolecular cycloaddition. acs.org |

| Ethyl diazoacetate (in situ generated) | Alkynes | Aqueous micellar catalysis (TPGS-750-M) | Disubstituted pyrazoles | pH-dependent regioselectivity, sustainable. unisi.it |

Reactions of Hydrazones and Alkenes/Alkynes

A well-established method for pyrazole synthesis involves the 1,3-dipolar cycloaddition of nitrile imines, often generated in situ from hydrazones, with alkenes or alkynes. nih.govrsc.org This approach offers a versatile and practical route to substituted pyrazoles using readily available starting materials. nih.gov For instance, the reaction of an arylhydrazone with a suitable vinyl derivative can yield a 1,3,5-substituted pyrazole. nih.gov

Another variation involves the reaction of hydrazones with nitroolefins. Depending on the reaction conditions, this method can provide different regioisomers of trisubstituted pyrazoles. nih.gov The use of α,β-unsaturated carbonyl compounds and hydrazine is also a common strategy for synthesizing pyrazoles. pharmaguideline.com Specifically, the condensation of hydrazines with α,β-ethylenic ketones can lead to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole derivatives. nih.gov

Electrophilic cyclizations of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, represent another effective route. acs.org Treatment of these hydrazones with molecular iodine in the presence of a base induces cyclization to afford 4-iodopyrazoles in good yields. acs.org

Copper-Catalyzed [3+2] Annulation Approaches

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of pyrazole-containing compounds. These methods often exhibit high efficiency and selectivity under mild conditions. thieme-connect.de A copper(II)-catalyzed domino annulation of pyrazole-based β-aminonitriles and β-amino-carbaldehydes has been developed to generate various N-containing heterocycles. nih.gov This approach allows for the streamlined synthesis of novel pyrazole-fused systems. nih.gov

Furthermore, an efficient copper-mediated three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles provides access to fully substituted pyrazoles. rsc.org Mechanistic studies suggest a tandem conjugate addition, 1,2-addition, and N–N bond formation pathway. rsc.org Copper catalysis is also effective in the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a wide range of pyrazole derivatives. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(II) | Pyrazole-based β-aminonitriles/carbaldehydes | Pyrazole-fused heterocycles | Domino annulation, facile one-pot synthesis. nih.gov |

| Copper | 2,3-Allenoates/2-alkynoates, amines, nitriles | Fully substituted pyrazoles | Three-component reaction, good diversity. rsc.org |

| Cu(NO₃)₂·3H₂O | Hydrazine, 1,3-dicarbonyl compound | Substituted pyrazoles | Room temperature, acid-free conditions. thieme-connect.de |

| CuI/sparteine | 2-Formylazoles, o-aminoiodoarenes | Annulated pyrrolo[1,2-a]quinoxalines | Cross-coupling and annulation. nih.gov |

Oxidative Coupling and α-Functionalization of Ketones with Pyrazoles

Direct functionalization of ketones at the α-position provides a more direct route to compounds like 3-(1H-Pyrazol-1-yl)cyclopentanone.

Ceric Ammonium (B1175870) Nitrate-Mediated Oxidative Activation of Enolsilanes

The synthesis of α-pyrazole derivatives of ketones can be achieved through the ceric ammonium nitrate (B79036) (CAN)-mediated oxidative coupling of enolsilanes with heteroarenes like pyrazole. nih.gov This reaction proceeds under mild conditions and allows for the formation of a variety of products, including those that are sterically hindered. nih.gov Ceric ammonium nitrate is a versatile reagent known for promoting various oxidative functionalizations. nih.govresearchgate.netmerckmillipore.com

SN2 Reactions with α-Halo Ketones and 1H-Pyrazoles

The nucleophilic substitution (SN2) reaction between an α-halo ketone and 1H-pyrazole is a direct method for forming the C-N bond. α-Halo ketones are particularly reactive towards SN2 reactions due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-X bond and stabilizes the transition state. youtube.comnih.govstackexchange.com This enhanced reactivity makes them excellent substrates for substitution with nucleophiles like pyrazole. The reaction proceeds via a concerted backside attack, leading to an inversion of configuration if the α-carbon is chiral. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentrations of both the α-halo ketone and the pyrazole nucleophile. masterorganicchemistry.comyoutube.com

Cyclopentanone (B42830) Core Derivatization Approaches

An alternative synthetic strategy involves the modification of a pre-existing cyclopentanone ring.

Base-Catalyzed Michael Addition of Cyclopentanone to Chalcones

The Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as a key step in the synthesis of various cyclopentanone derivatives. The base-catalyzed conjugate addition of a nucleophile, such as the enolate of cyclopentanone, to an α,β-unsaturated carbonyl compound like a chalcone (B49325), is a well-established method. tamu.eduyoutube.com This reaction creates a 1,5-dicarbonyl compound, which can be a precursor to more complex molecules.

In this process, a base abstracts an α-proton from cyclopentanone to form a resonance-stabilized enolate. This enolate then acts as the Michael donor and attacks the β-carbon of the chalcone (the Michael acceptor). youtube.com The choice of catalyst and reaction conditions is crucial for the efficiency and selectivity of the reaction. For instance, sodium hydroxide (B78521) is a common base used to catalyze this transformation. tamu.edu The reaction is often followed by an intramolecular aldol (B89426) condensation to form a stable six-membered ring, ultimately leading to a substituted cyclohexenone derivative. tamu.edu

Highly efficient asymmetric Michael additions of cyclopentanone to chalcones have been achieved using chiral catalysts, resulting in products with excellent enantioselectivities (up to 99% ee) and good yields (up to 92%). rsc.org These stereoselective transformations are vital for the synthesis of chiral molecules with potential biological activity. mdpi.com The reaction's success can be influenced by the steric and electronic properties of the substrates and the nature of the catalyst. For example, using a ketone as the Michael acceptor instead of an aldehyde can increase the yield of the Michael addition product by making the carbonyl carbon less accessible to the nucleophile. youtube.com

Synthesis of α,α'-Disubstituted Cyclopentanone Intermediates

The synthesis of α,α'-disubstituted cyclopentanone intermediates is a critical step in accessing certain pyrazolylcyclopentanone structures. One notable method involves the L-proline-catalyzed α-amination of cyclopentanone. nih.gov This reaction, using an azodicarboxylate as the nitrogen source, primarily yields the bis-α,α'-aminated ketone derivative. nih.gov This specific substitution pattern is foundational for subsequent cyclization reactions to form pyrazole-containing molecules.

For example, the reaction of cyclopentanone with di-tert-butyl (E)-diazene-1,2-dicarboxylate in the presence of L-proline in acetonitrile (B52724) leads to the formation of tetra-tert-butyl 1,1'-(2-oxocyclopentane-1,3-diyl)dihydrazine-1,2-dicarboxylate. nih.gov This intermediate serves as a direct precursor for creating molecules with two pyrazole rings attached to the cyclopentanone core.

Direct and Indirect Synthetic Routes to this compound

The formation of the this compound scaffold can be achieved through various synthetic routes, some being direct and others involving unexpected molecular rearrangements.

Formation from Hydrazones and Cyclic Enones

The classical Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a cornerstone of pyrazole synthesis. nih.gov A related and widely used approach is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as cyclic enones. nih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring, which can then be oxidized to the aromatic pyrazole. The reaction of hydrazones with reagents like 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile can also yield pyrazole derivatives. nih.gov The versatility of using different substituted hydrazines and enones allows for the creation of a diverse library of pyrazole compounds. nih.gov

Unexpected Formation from α,α'-Disubstituted Cyclopentanone Derivatives

In the course of synthesizing pyrazole derivatives, unexpected products can sometimes be isolated, revealing novel reaction pathways. A detailed investigation into the cyclization of α,α'-diaminated cyclopentanone with 1,1,3,3-tetramethoxypropane (B13500) (a malondialdehyde equivalent) in the presence of acid led to the unexpected formation of 3-hydroxy-2,2-di(1H-pyrazol-1-yl)cyclopentanone. nih.govosi.lv This product belongs to a previously unknown class of gem-dihetaryl ketones. nih.gov

The formation of this unusual compound is hypothesized to result from an uncommon α,α-diamination intermediate, rather than the expected α,α'-diamination. nih.gov The mechanism is thought to involve a competitive intramolecular cyclization of the disubstituted cyclopentanone intermediate that participates with the ketone group. nih.gov The structure of this unexpected product was confirmed by X-ray analysis, showing the cyclopentanone moiety in an envelope conformation. nih.gov

Regioselectivity and Stereoselectivity in Pyrazolylcyclopentanone Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of substituted pyrazoles. When unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones react with substituted hydrazines, the formation of two different regioisomers is possible. researchgate.netresearchgate.net

Regioselectivity: The direction of the initial nucleophilic attack of the hydrazine on the dicarbonyl or enone substrate determines the final arrangement of substituents on the pyrazole ring. For instance, in the reaction of 1,3-diketones with arylhydrazines, the reaction conditions can influence the outcome. Acidic conditions might favor one regioisomer, while basic conditions might lead to the other or a mixture of both. researchgate.net The use of α-benzotriazolyl-α,β-unsaturated ketones has been shown to be a method for the regioselective synthesis of 1,3,5-triaryl-pyrazoles. nih.govfigshare.com

Stereoselectivity: In syntheses involving the creation of chiral centers, such as the Michael addition of cyclopentanone to chalcones, achieving high stereoselectivity is a significant goal. The use of chiral organocatalysts, like chiral 1,2-diaminocyclohexane derivatives, has proven highly effective in catalyzing the asymmetric Michael addition, yielding products with high enantiomeric excess. rsc.org This control over the three-dimensional arrangement of atoms is crucial for developing compounds with specific biological activities. mdpi.com

Mechanistic Pathways of Pyrazolylcyclopentanone Formation

The formation of pyrazolylcyclopentanones and related pyrazoles involves several potential mechanistic pathways, often initiated by a Michael addition or a condensation reaction.

The reaction between an α,β-unsaturated ketone (like a chalcone) and a hydrazine derivative is a common route to pyrazolines, which are precursors to pyrazoles. researchgate.net The proposed mechanism involves the initial formation of a hydrazone. This is followed by a nucleophilic attack of the nitrogen atom onto the β-carbon of the unsaturated system, leading to cyclization and the formation of the five-membered pyrazoline ring. researchgate.net

Alternatively, the reaction can be viewed as a Michael addition of the hydrazine to the α,β-unsaturated system. youtube.com For instance, the Lewis acid B(C₆F₅)₃ can activate an α,β-unsaturated carbonyl compound, facilitating the nucleophilic attack. acs.org The initial step is the coordination of the Lewis acid to the carbonyl oxygen, making the β-carbon more electrophilic. The nucleophile (in this case, the hydrazine) attacks this activated site, leading to an enolate intermediate which then cyclizes. acs.org

In cases of unexpected product formation, such as the synthesis of 3-hydroxy-2,2-di(1H-pyrazol-1-yl)cyclopentanone from an α,α'-disubstituted cyclopentanone, the proposed mechanism is more complex. It is suggested to proceed through an unusual intermediate formed via an uncommon α,α-diamination, a departure from the typical α,α'-diamination pathway. nih.gov The exact mechanistic details for the formation of this specific gem-dihetaryl ketone are still under investigation. nih.gov

Reactivity and Chemical Transformations of 3 1h Pyrazol 1 Yl Cyclopentanone Systems

Transformations Involving the Cyclopentanone (B42830) Carbonyl Group

The cyclopentanone portion of the molecule is characterized by the reactivity of its carbonyl group and the adjacent α-carbons. These sites are primary targets for nucleophilic attack and enolate-mediated reactions.

The carbonyl carbon of the cyclopentanone ring is electrophilic and susceptible to attack by various nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophilic addition reactions include reduction and Grignard reactions.

Reduction: The ketone can be reduced to the corresponding cyclopentanol. This transformation is typically achieved using hydride reagents. The choice of reagent can influence the stereoselectivity of the reaction.

| Reagent | Product | Description |

| Sodium borohydride (B1222165) (NaBH₄) | 3-(1H-Pyrazol-1-yl)cyclopentanol | A common and mild reducing agent that converts the ketone to a secondary alcohol. |

| Lithium aluminum hydride (LiAlH₄) | 3-(1H-Pyrazol-1-yl)cyclopentanol | A more powerful reducing agent, also effective for this transformation. |

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl group results in the formation of a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

The hydrogen atoms on the carbons alpha (α) to the carbonyl group (C2 and C5 positions) of the cyclopentanone ring are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting enolate anion. masterorganicchemistry.comlibretexts.org This acidity allows for the formation of an enolate, which is a powerful nucleophile. masterorganicchemistry.com

Enolates can be formed by treating the ketone with a suitable base. The choice of base and reaction conditions can determine whether the kinetic or thermodynamic enolate is formed, although in a symmetrical environment relative to the alpha positions, this distinction is less critical unless other substituents are present. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible formation of the enolate. youtube.com

Once formed, the enolate can react with various electrophiles in α-substitution reactions. msu.edulibretexts.org

Halogenation: In the presence of a base and a halogen source (Cl₂, Br₂, I₂), the enolate can attack the halogen to form an α-haloketone. Under basic conditions, polyhalogenation can occur because the acidity of the remaining α-hydrogens increases with each halogen substitution. libretexts.orgyoutube.com Acid-catalyzed halogenation is also possible, proceeding through an enol intermediate. libretexts.orgmsu.edu

Alkylation: The enolate anion can act as a nucleophile in an SN2 reaction with alkyl halides to form a new carbon-carbon bond at the α-position. youtube.com This is a valuable method for introducing alkyl chains to the cyclopentanone ring. The success of this reaction depends on using a strong base like LDA to form the enolate quantitatively and a primary or methyl halide to avoid competing elimination reactions. youtube.com

A related compound, 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone, has been synthesized through a reaction involving the α-amination of cyclopentanone, highlighting the reactivity of the alpha position. nih.gov

Reactions at the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle that can undergo several types of reactions, including substitution on the ring carbons and functionalization at the nitrogen atoms. nih.gov

The pyrazole ring is considered a π-excessive aromatic system, making it reactive towards electrophiles. nih.gov Theoretical and experimental studies on various pyrazole derivatives consistently show that electrophilic substitution occurs preferentially at the C4 position of the pyrazole ring. nih.govresearchgate.net This regioselectivity is attributed to the electronic distribution within the ring, which directs incoming electrophiles to this position.

Table of Expected Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1H-pyrazol-1-yl)cyclopentanone |

| Halogenation | Br₂/FeBr₃ or NBS | 3-(4-Bromo-1H-pyrazol-1-yl)cyclopentanone |

| Sulfonation | Fuming H₂SO₄ | 3-(1H-Pyrazol-1-yl-4-sulfonic acid)cyclopentanone |

While the pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, the nitrogen atoms can be targets for nucleophiles under certain conditions. However, the most common reactions involving the pyrazole nitrogens are related to the modification of the N-H moiety.

The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile and can be functionalized through reactions with various electrophiles. This N-functionalization is a common strategy for modifying pyrazole-containing compounds. beilstein-journals.org

For instance, the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate has been shown to occur at the ring nitrogen atoms. nih.gov Similar reactivity is expected for 3-(1H-Pyrazol-1-yl)cyclopentanone.

Table of N-H Functionalization Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | N-Alkyl pyrazole derivative |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl pyrazole derivative |

These reactions provide a versatile toolkit for the chemical modification of this compound, enabling the synthesis of a wide array of derivatives with potentially new properties and applications.

Cyclopentanone Ring Functionalization and Derivativatization

The cyclopentanone moiety is a hub for a variety of chemical transformations, allowing for the introduction of new functional groups at its periphery or alterations to the carbocyclic core itself through ring expansion or contraction.

The carbon atoms adjacent to the carbonyl group (α-carbons) in the cyclopentanone ring are particularly susceptible to functionalization. Research has demonstrated that the cyclopentanone ring within pyrazolyl-containing systems can undergo reactions such as amination and hydroxylation.

One notable example involves the synthesis of a bis-pyrazolyl cyclopentanone derivative. The process begins with the direct stereoselective α-amination of cyclopentanone, catalyzed by L-proline, which introduces nitrogen-based functionalities onto the ring. nih.gov This aminated intermediate can then be further transformed. In one reported synthesis, the reaction of an α,α′-disubstituted cyclopentanone with 1,1,3,3-tetramethoxypropane (B13500) led to the formation of 2,5-di-(1H-pyrazol-1-yl)cyclopentanone. nih.gov An unexpected but significant outcome of this reaction was the isolation of 3-Hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone . nih.gov This demonstrates that the cyclopentanone ring can be functionalized with hydroxyl groups, creating a previously unknown class of gem-bihetaryl ketones. nih.gov The cyclopentanone moiety in this hydroxylated product adopts an envelope conformation. nih.gov

These findings highlight that the periphery of the cyclopentanone ring in pyrazolyl-substituted systems is accessible for functionalization, enabling the introduction of diverse substituents that can modulate the molecule's chemical properties.

Altering the size of the carbocyclic ring is a powerful strategy for accessing novel molecular scaffolds. While specific examples for this compound are not extensively documented, established methodologies for the ring expansion and contraction of cyclic ketones are theoretically applicable. wikipedia.orgetsu.edu These transformations typically proceed through cationic, anionic, or carbenoid intermediates. researchgate.net

Ring Contraction: Ring contraction reactions reduce the size of a hydrocarbon ring, often with a high degree of selectivity. etsu.edu

Favorskii Rearrangement: This is a widely used method for converting cyclic α-halo ketones into ring-contracted carboxylic acid derivatives upon treatment with a base. The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. For a derivative of this compound, α-halogenation followed by treatment with a base like sodium hydroxide (B78521) could theoretically induce a Favorskii rearrangement to yield a pyrazolyl-substituted cyclobutanecarboxylic acid. researchgate.net

Wolff Rearrangement: The Arndt-Eistert reaction, which involves the Wolff rearrangement of an α-diazoketone, can be applied to cyclic systems to achieve ring contraction. wikipedia.org This would involve converting the cyclopentanone to an α-diazoketone, which upon rearrangement (promoted by heat, light, or a metal catalyst) and in the presence of a nucleophile like water, would form a cyclobutane (B1203170) derivative. researchgate.net

Ring Expansion: Ring expansion reactions enlarge the ring system, providing access to six-membered or larger rings.

Tiffeneau-Demjanov Rearrangement: This is a reliable one-carbon ring expansion method. It involves the conversion of the cyclic ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Diazotization of the amino group with nitrous acid generates an unstable diazonium salt, which rearranges with the migration of a carbon bond to expand the ring, ultimately yielding a cyclohexanone (B45756) derivative. wikipedia.org

Pinacol-type Rearrangements: Cationic rearrangements of vicinal diols (pinacols) can lead to ring expansion. wikipedia.org Creating a suitable diol on the cyclopentane (B165970) ring of the parent molecule could set the stage for an acid-catalyzed rearrangement to a six-membered ring.

Table 1: Potential Ring Expansion and Contraction Methodologies

| Transformation | Key Reagent(s) | Intermediate Type | Potential Product from Pyrazolylcyclopentanone |

|---|---|---|---|

| Ring Contraction | |||

| Favorskii Rearrangement | Base (e.g., NaOH, NaOMe) | Anionic (Cyclopropanone) | Pyrazolyl-cyclobutanecarboxylic acid derivative |

| Wolff Rearrangement | Diazo compound (e.g., CH₂N₂), Ag₂O | Carbenoid (Ketene) | Pyrazolyl-cyclobutane derivative |

| Ring Expansion | |||

| Tiffeneau-Demjanov | HCN, then reduction, then HNO₂ | Cationic | Pyrazolyl-cyclohexanone derivative |

| Pinacol Rearrangement | Acid catalyst on a vicinal diol | Cationic | Pyrazolyl-cyclohexanone derivative |

Coupling Reactions of Pyrazolylcyclopentanone Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. These methods offer a route to link the pyrazolylcyclopentanone core to other molecular fragments, significantly increasing structural diversity.

The Suzuki-Miyaura coupling is a versatile reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. nih.govyoutube.com

For this compound derivatives, the Suzuki-Miyaura reaction offers a powerful strategy for arylation, heteroarylation, or vinylation. This would typically require a halogenated precursor, such as a bromo- or iodo-substituted pyrazolylcyclopentanone. For instance, a derivative halogenated at the C4 position of the pyrazole ring could be coupled with various aryl, heteroaryl, or alkenyl boronic acids. rsc.orgnih.gov

The general scheme involves the reaction of the halogenated pyrazolylcyclopentanone with an organoborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, NaOH). libretexts.orgyoutube.com This approach allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and electronic materials. libretexts.orgnih.gov

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Halogenated Substrate (Example) | Boronic Acid/Ester | Catalyst/Base | Potential Product |

|---|---|---|---|

| 4-Bromo-3-(1H-pyrazol-1-yl)cyclopentanone | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-3-(1H-pyrazol-1-yl)cyclopentanone |

| 4-Bromo-3-(1H-pyrazol-1-yl)cyclopentanone | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-(Thiophen-2-yl)-3-(1H-pyrazol-1-yl)cyclopentanone |

| 4-Bromo-3-(1H-pyrazol-1-yl)cyclopentanone | Potassium vinyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | 4-Vinyl-3-(1H-pyrazol-1-yl)cyclopentanone |

Heck Coupling and Other Carbon-Carbon Bond Formations

The Mizoroki-Heck reaction provides a method for the vinylation of aryl or vinyl halides by coupling them with alkenes in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a cornerstone of C-C bond formation, enabling the synthesis of substituted alkenes, often with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org

Similar to the Suzuki coupling, a halogenated derivative of this compound would serve as the substrate. Reaction with an alkene, such as styrene (B11656) or an acrylate, under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like Et₃N) would attach a vinyl group to the pyrazole or cyclopentanone ring. wikipedia.orgyoutube.com

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. libretexts.org A particularly powerful variant is the intramolecular Heck reaction, which can be used to construct new ring systems with high efficiency and stereocontrol. libretexts.org For a suitably designed pyrazolylcyclopentanone derivative with a pendant alkene chain, an intramolecular Heck reaction could yield complex fused or spirocyclic structures. youtube.comlibretexts.org

The carbonyl group of the cyclopentanone ring is reactive towards aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. This reaction can proceed via self-condensation or, more synthetically useful, a crossed-aldol condensation with a non-enolizable aldehyde or a more reactive ketone. d-nb.inforesearchgate.net

In a typical base-catalyzed cross-aldol condensation, a base abstracts an α-proton from the this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde partner (e.g., valeraldehyde). d-nb.inforesearchgate.net The initial product is a β-hydroxy ketone (an aldol adduct), which often dehydrates under the reaction conditions to yield a more stable α,β-unsaturated ketone. d-nb.info

Studies on cyclopentanone itself have shown that catalysts like hydrotalcites or mixed metal oxides can promote this reaction with high conversion and selectivity. researchgate.netasianpubs.org For instance, the reaction of cyclopentanone with valeraldehyde (B50692) over a calcined hydrotalcite catalyst achieved 93% conversion and 90% selectivity for the cross-condensation product. asianpubs.org A competing reaction is the self-condensation of cyclopentanone, which can lead to dimers and trimers. researchgate.net Careful selection of reaction conditions and catalysts is crucial to favor the desired cross-condensation product. d-nb.inforesearchgate.net

Table 3: Catalyst Systems for Aldol Condensation of Cyclopentanone

| Catalyst System | Aldehyde Partner | Temperature (°C) | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Hydrotalcite (calcined) | n-Valeraldehyde | 80 | 93% conversion, 90% selectivity | asianpubs.org |

| FeO–MgO | n-Valeraldehyde | 130 | 66% yield of 2-pentylidenecyclopentanone | d-nb.inforesearchgate.net |

| CeO₂–MgO | n-Valeraldehyde | 130 | High ratio of cross- to self-condensation | d-nb.info |

| Natural Clay (SO₃H-APG) | None (self-condensation) | 150 | 85.5% conversion (dimer and trimer products) | researchgate.net |

Chemo- and Regioselective Reactivity Studies

The chemical reactivity of this compound is characterized by the distinct functionalities of its two core components: the cyclopentanone ring and the pyrazole substituent. The interplay between these two moieties dictates the chemo- and regioselectivity of its transformations. The cyclopentanone portion offers reactive sites at the carbonyl group and the α-carbons, while the pyrazole ring, an aromatic heterocycle, has its own characteristic reactivity pattern.

The pyrazole ring is considered a π-excessive aromatic system. nih.gov This electronic nature makes it susceptible to electrophilic substitution, which preferentially occurs at the C4-position. nih.govpharmaguideline.com The electron-donating nature of the two nitrogen atoms decreases the electron density at the C3 and C5 positions, rendering the C4 position the most nucleophilic. chemicalbook.com Conversely, nucleophilic attack is more likely to occur at the C3 and C5 positions. nih.gov The N1-position of the pyrazole is typically unreactive to substitution unless deprotonated by a strong base, which would then allow for N-alkylation or other electrophilic additions. pharmaguideline.comchemicalbook.comrrbdavc.org

The cyclopentanone moiety possesses a reactive carbonyl group that can undergo nucleophilic addition reactions. The α-carbons to the carbonyl are susceptible to deprotonation by a base, forming an enolate, which can then react with various electrophiles. The presence of the pyrazole substituent at the 3-position may influence the regioselectivity of enolate formation and subsequent reactions.

Detailed research findings on the specific chemo- and regioselective transformations of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of pyrazoles and cyclopentanones, several reaction pathways can be predicted. For instance, palladium-catalyzed cross-coupling reactions, such as C-H arylation, are known to be effective for functionalizing the pyrazole ring at specific positions. nih.gov

The following tables summarize potential chemo- and regioselective reactions for the pyrazole and cyclopentanone moieties within the this compound system, based on analogous transformations reported for related compounds.

Table 1: Predicted Reactivity of the Pyrazole Ring

| Reaction Type | Reagents and Conditions | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Predominantly at the C4-position |

| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | C5-position, with potential for C3 |

| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | N1-position of the pyrazole |

Table 2: Predicted Reactivity of the Cyclopentanone Ring

| Reaction Type | Reagents and Conditions | Predicted Site of Reaction |

| Aldol Condensation | Aldehyde/Ketone, acid or base catalyst | α-carbon to the carbonyl |

| α-Halogenation | Halogen (e.g., Br₂), acid or base catalyst | α-carbon to the carbonyl |

| Reduction | Reducing agent (e.g., NaBH₄) | Carbonyl carbon |

| Wittig Reaction | Phosphonium ylide | Carbonyl carbon |

It is important to note that the conditions for these reactions, such as the choice of catalyst, solvent, and temperature, can significantly influence the chemo- and regioselectivity of the outcome. semanticscholar.org For instance, in reactions involving unsymmetrical ketones, the reaction pathway can be directed by the nature of the substituents and the pH of the medium. chemicalbook.com

Derivatization and Structural Elaboration of 3 1h Pyrazol 1 Yl Cyclopentanone Analogues

Synthesis of Variously Substituted 3-(1H-Pyrazol-1-yl)cyclopentanone Derivatives

The synthesis of substituted this compound derivatives is foundational to exploring the chemical space around this scaffold. A primary and widely utilized method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com This approach offers a high degree of flexibility, as the substitution pattern of the resulting pyrazole can be controlled by the choice of the starting materials. For instance, using substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. nih.gov Similarly, the use of substituted 1,3-dicarbonyl compounds enables the incorporation of substituents at other positions of the pyrazole ring. nih.govmdpi.com

Another significant strategy involves multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex molecules from three or more starting materials. organic-chemistry.orgbeilstein-journals.org These reactions are highly efficient and atom-economical, providing rapid access to a library of substituted pyrazoles. organic-chemistry.orgbeilstein-journals.org For example, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes has been developed for the preparation of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

The modification of the cyclopentanone (B42830) ring can be achieved through various established methods in organic synthesis. These include α-alkylation and α-arylation reactions to introduce substituents at the C2 and C5 positions of the cyclopentanone ring. orgsyn.org Ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, can also be employed to create larger ring systems. organic-chemistry.org The synthesis of cyclopentanone itself can be achieved through methods like the ketonic decarboxylation of adipic acid. organic-chemistry.orgorgsyn.orgyoutube.com

The following table provides an overview of synthetic methods for creating substituted pyrazoles, which can be applied to the synthesis of this compound derivatives.

| Reaction Type | Reactants | Product | Key Features | References |

| Cyclocondensation | 1,3-Dicarbonyl compound + Hydrazine derivative | Substituted pyrazole | Versatile, controls substitution pattern | nih.govmdpi.com |

| 1,3-Dipolar Cycloaddition | Alkene + Nitrilimine | Substituted pyrazole | Forms the pyrazole ring via cycloaddition | nih.govmdpi.com |

| Multicomponent Reaction | Aldehyde + Tosylhydrazine + Alkyne | 3,5-Disubstituted 1H-pyrazole | One-pot, high efficiency | organic-chemistry.org |

| α-Alkylation/Arylation | Enol ether + Alkyl/Aryl halide | α-Substituted cyclopentanone | Introduces substituents on the cyclopentanone ring | orgsyn.org |

Exploration of Pyrazole Ring Substitution Patterns

The N-unsubstituted pyrazole ring has the unique ability to act as both a hydrogen bond donor and acceptor. researchgate.net However, substitution at the N1 position, often with aryl or alkyl groups, eliminates the hydrogen bond donating capability and can significantly influence the molecule's interactions with biological targets. researchgate.net The synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved with high regioselectivity through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org

Substituents at the C3, C4, and C5 positions of the pyrazole ring also have a profound impact. For example, the introduction of aryl groups at these positions can enhance hydrophobic interactions and provide vectors for further functionalization. The synthesis of 3,5-diaryl-1H-pyrazoles can be accomplished from β-arylchalcones. nih.gov Furthermore, the incorporation of heteroaryl groups, such as thiophene, can introduce additional sites for interaction. nih.gov

The following table summarizes various substitution patterns on the pyrazole ring and methods for their synthesis.

| Substitution Pattern | Synthetic Method | Significance | References |

| 1-Aryl | Condensation of 1,3-diketones with arylhydrazines | Modulates hydrogen bonding and steric properties | organic-chemistry.orgresearchgate.net |

| 3,5-Diaryl | From β-arylchalcones | Enhances hydrophobic interactions | nih.gov |

| 1,3,5-Trisubstituted | 1,3-Dipolar cycloaddition | Allows for fine-tuning of molecular properties | nih.govmdpi.com |

| Thiophene-substituted | Vilsmeier–Haack reaction followed by condensation | Introduces heteroaromatic moieties | nih.gov |

Modulation of Cyclopentanone Ring Substituents

Modifying the substituents on the cyclopentanone ring offers another avenue for structural diversification. The introduction of alkyl or aryl groups at the α-positions (C2 and C5) of the cyclopentanone can significantly alter the molecule's conformation and steric profile.

A common method for introducing substituents is the α-alkylation of ketones via their corresponding silyl (B83357) enol ethers. orgsyn.org This method allows for the position-specific introduction of a wide variety of alkyl groups, including branched and cyclic tertiary alkyl halides. orgsyn.org For instance, 2-tert-pentylcyclopentanone can be synthesized from 1-trimethylsiloxycyclopentene and 2-chloro-2-methylbutane (B165293) in the presence of a Lewis acid. orgsyn.org

The stereochemistry of the substituents on the cyclopentanone ring is also a critical factor. The development of methods to control the formation of specific stereoisomers, such as cis- or trans-2,3-disubstituted cyclopentanones, is an important area of research. google.com While many methods tend to produce the thermodynamically more stable trans isomer, specific catalysts and reaction conditions can be employed to favor the formation of the cis isomer. google.com

The table below highlights methods for modifying the cyclopentanone ring.

| Modification | Method | Outcome | References |

| α-Alkylation | Reaction of silyl enol ethers with alkyl halides | Introduction of alkyl groups at C2/C5 | orgsyn.org |

| Stereoselective Synthesis | Use of specific catalysts and conditions | Control over cis/trans isomer formation | google.com |

| Ring Expansion | Tiffeneau-Demjanov rearrangement | Formation of larger carbocycles | organic-chemistry.org |

Design and Synthesis of Fused Pyrazolyl-Cyclopentanone Systems

The fusion of the pyrazole and cyclopentanone rings leads to the formation of rigid, polycyclic structures with distinct three-dimensional shapes. These fused systems often exhibit unique properties compared to their non-fused counterparts.

One approach to constructing such fused systems is through intramolecular cyclization reactions. For instance, a copper-catalyzed aerobic [3+2] annulation reaction between hydrazones and cyclic enones can be used to synthesize cyclopentanone-fused pyrazoles. researchgate.net These resulting fused compounds can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to introduce additional diversity. researchgate.net

Another strategy involves the synthesis of pyrazolo[3,4-c]isoquinolin-1-ones by reacting 3-aryl(heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net Fused heterocyclic systems are of significant interest due to their unique structural features and potential applications in materials science and medicinal chemistry. researchgate.net

The following table summarizes approaches to designing and synthesizing fused pyrazolyl-cyclopentanone systems.

| Fused System | Synthetic Approach | Key Features of Product | References |

| Cyclopentanone-fused pyrazoles | Copper-catalyzed [3+2] annulation | Rigid polycyclic structure | researchgate.net |

| Pyrazolo[3,4-c]isoquinolin-1-ones | Condensation of cyclohexanone (B45756) derivatives with aminopyrazolones | Complex heterocyclic scaffold | researchgate.net |

Creation of Hybrid Molecular Architectures Incorporating the Pyrazolylcyclopentanone Motif

Hybrid molecules, which combine the pyrazolylcyclopentanone scaffold with other distinct chemical moieties, represent a powerful strategy for developing compounds with novel properties. This approach, often referred to as molecular hybridization, aims to integrate the favorable characteristics of each component into a single molecule.

For example, pyrazole-based chalcones have been synthesized by reacting 4-acetyl-5-thiophene-pyrazole with various heteroaryl aldehydes. nih.gov These hybrid structures combine the pyrazole core with the chalcone (B49325) framework. Similarly, pyran-linked phthalazinone-pyrazole hybrids have been created through a one-pot, three-component reaction. nih.gov

The synthesis of hybrid molecules often involves linking the pyrazolylcyclopentanone motif to other pharmacophores or functional groups through flexible or rigid linkers. The choice of the linker and the other molecular fragment is guided by the desired properties of the final compound. For instance, hybrid compounds containing hydroquinone (B1673460) and pyrazoline moieties have been synthesized, aiming to combine the properties of both scaffolds. mdpi.com The synthesis of novel pyrazole acetals of natural products like andrographolide (B1667393) has also been explored. rsc.org

The table below provides examples of hybrid molecular architectures incorporating the pyrazolylcyclopentanone motif.

| Hybrid Architecture | Synthetic Strategy | Rationale | References |

| Pyrazole-Chalcone Hybrids | Claisen–Schmidt condensation | Combining pyrazole and chalcone scaffolds | nih.govresearchgate.net |

| Pyran-linked Phthalazinone-Pyrazole Hybrids | One-pot three-component reaction | Creating complex, multi-scaffold molecules | nih.gov |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | Multi-step synthesis involving condensation and cyclization | Integrating multiple pharmacophores | mdpi.com |

| Pyrazole-Natural Product Hybrids | Acetal formation with natural products | Modifying the properties of known bioactive compounds | rsc.org |

Spectroscopic Characterization and Structural Elucidation Methodologies in Pyrazolylcyclopentanone Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For 3-(1H-Pyrazol-1-yl)cyclopentanone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In a typical ¹H NMR spectrum of a related pyrazolylcyclopentanone derivative, the protons on the cyclopentanone (B42830) ring would exhibit complex splitting patterns due to their diastereotopic nature. nih.gov The protons on the pyrazole (B372694) ring would appear as distinct signals in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com For instance, the proton at position 4 of the pyrazole ring typically appears as a triplet, while the protons at positions 3 and 5 appear as doublets. chemicalbook.comresearchgate.net The chemical shifts of the cyclopentanone protons would be influenced by the neighboring carbonyl group and the pyrazole substituent. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. oregonstate.educompoundchem.comresearchgate.netlibretexts.org The carbonyl carbon of the cyclopentanone ring would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 205-220 ppm. compoundchem.comlibretexts.org The carbons of the pyrazole ring would also have distinctive chemical shifts, which can be compared to known values for pyrazole itself. chemicalbook.com The remaining carbons of the cyclopentanone ring would appear at higher field strengths. oregonstate.edu

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Position | Value |

| Pyrazole H-3 | ~7.5-7.9 (d) |

| Pyrazole H-4 | ~6.3-6.4 (t) |

| Pyrazole H-5 | ~7.6-7.7 (d) |

| Cyclopentanone CH | Multiplets |

| Cyclopentanone CH₂ | Multiplets |

| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here are approximate values based on typical ranges for similar structures. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. researchgate.netdergipark.org.tr For this compound (C₈H₁₀N₂O), HRMS provides a highly precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. uni.lu The technique can differentiate between compounds with the same nominal mass but different elemental compositions.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high accuracy. The experimentally determined mass is then compared to the calculated exact mass for the proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. dergipark.org.tr Fragmentation patterns observed in the mass spectrum can also offer additional structural information. researchgate.netresearchgate.netnist.gov

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 151.0866 | Typically within 5 ppm of calculated |

| [M+Na]⁺ | 173.0685 | Typically within 5 ppm of calculated |

| Note: The observed mass will be determined experimentally. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.orglibretexts.orgdocbrown.infopressbooks.pub In the IR spectrum of this compound, key absorption bands would confirm the presence of the carbonyl group and the aromatic pyrazole ring.

A strong, sharp absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the cyclopentanone ring. researchgate.netnist.govchemicalbook.com The exact position of this band can provide subtle clues about the ring strain. The spectrum would also display characteristic bands for the C-H and C=C stretching vibrations of the pyrazole ring in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. nih.gov The C-N stretching vibrations of the pyrazole ring would also be present. libretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1700 - 1750 |

| C-H (sp² - Aromatic) | 3000 - 3100 |

| C=C (Aromatic) | 1400 - 1600 |

| C-N (Aromatic) | 1000 - 1350 |

| C-H (sp³) | 2850 - 3000 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

For a related compound, 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone, X-ray analysis revealed that the cyclopentanone moiety adopts an envelope conformation. nih.gov It also showed the dihedral angle between the two pyrazole rings. nih.gov Similar detailed structural parameters would be obtainable for this compound, provided that suitable single crystals can be grown. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state. x-mol.com

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Purity Assessment

For chiral molecules, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining enantiomeric purity and absolute configuration. rsc.orgnih.govnsf.govbath.ac.ukyoutube.com If this compound is synthesized as a single enantiomer or as a mixture of diastereomers (if additional stereocenters are present), chiroptical methods would be crucial for its characterization. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bath.ac.ukyoutube.com The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric excess of a sample. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. nih.gov ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information. bath.ac.uk These techniques are vital for ensuring the stereochemical integrity of chiral compounds. nsf.gov

Advanced Computational and Theoretical Studies of 3 1h Pyrazol 1 Yl Cyclopentanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and reactivity of 3-(1H-Pyrazol-1-yl)cyclopentanone. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d) or 6-311G(d,p)), are frequently used to optimize the molecular geometry and calculate key electronic descriptors.

These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO are crucial for predicting the molecule's reactivity, with the HOMO region indicating the site for electrophilic attack and the LUMO region indicating the site for nucleophilic attack. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed across the entire molecule. The energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations, providing a visual representation of the charge distribution. Red regions on the MEP map indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule |

Note: The values in this table are representative for a generic pyrazole derivative and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and stability of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. This allows for the study of the dynamic behavior of the cyclopentanone (B42830) and pyrazole rings.

The cyclopentanone ring can adopt various conformations, such as the envelope and twist forms. MD simulations can reveal the preferred conformations and the energy barriers between them. Similarly, the orientation of the pyrazole ring relative to the cyclopentanone ring can be investigated.

By analyzing the trajectory from an MD simulation, researchers can identify the most stable, low-energy conformations of the molecule. This information is crucial for understanding how the molecule might interact with biological targets. Stability profiling can also be performed by running simulations under different conditions (e.g., in various solvents or at different temperatures) to assess the molecule's robustness.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential therapeutic targets and for lead optimization.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For instance, the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the cyclopentanone ring can act as hydrogen bond acceptors.

These studies can help to rationalize the biological activity of pyrazole derivatives and guide the design of new compounds with improved potency and selectivity. For example, docking studies on pyrazole derivatives have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX) and other protein kinases.

Table 2: Representative Molecular Docking Results for a Pyrazole Ligand

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |

Note: This table provides hypothetical data to illustrate the output of molecular docking studies.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Tetrel Bonding

The intermolecular interactions of this compound are critical for its behavior in the solid state and in biological systems.

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). The carbonyl oxygen of the cyclopentanone ring is also a strong hydrogen bond acceptor. These features allow the molecule to form a variety of intermolecular hydrogen bonds, which can significantly influence its crystal packing and its interaction with biological macromolecules.

π-Stacking: The aromatic pyrazole ring can participate in π-stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, and tryptophan residues in proteins. These interactions contribute to the stability of ligand-receptor complexes.

Tetrel Bonding: Tetrel bonding is a noncovalent interaction involving a Group 14 element (like carbon) acting as an electrophilic center. While less commonly discussed than hydrogen bonding, the carbon atoms in the pyrazole and cyclopentanone rings could potentially engage in tetrel bonding interactions, particularly with nucleophilic regions of other molecules. The nature of this interaction is primarily electrostatic, with contributions from polarization and charge transfer.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or a related precursor with hydrazine (B178648). Computational studies can model this cyclization reaction, determining the activation energies for different proposed pathways and thus predicting the most likely mechanism. For example, studies on 1,3-dipolar cycloaddition reactions, a common route to pyrazoles, have used DFT to investigate the concerted versus stepwise nature of the mechanism.

By calculating the energies and geometries of transition states, researchers can gain a deeper understanding of the factors that control the reaction rate and selectivity. This knowledge can be used to optimize reaction conditions and to design more efficient synthetic routes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT, can accurately predict various spectroscopic parameters for this compound. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of the synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These calculations help in the assignment of complex NMR spectra and can be used to distinguish between different isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed, allowing for the generation of a theoretical IR spectrum. This aids in the identification of characteristic functional group vibrations, such as the C=O stretch of the cyclopentanone and the N-H stretch of the pyrazole.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*).

Table 3: Predicted Spectroscopic Data for a Pyrazole Derivative

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~210 ppm |

| ¹H NMR | Pyrazole N-H Proton | ~12-13 ppm |

| IR | C=O Stretching Frequency | ~1740 cm⁻¹ |

| UV-Vis | λmax | ~220 nm |

Note: These are representative values and would require specific calculations for this compound.

Applications in Advanced Organic Synthesis

3-(1H-Pyrazol-1-yl)cyclopentanone as a Versatile Synthetic Building Block

The chemical reactivity of this compound is centered around two primary functional groups: the ketone of the cyclopentanone (B42830) ring and the pyrazole (B372694) moiety. The carbonyl group is a classic site for a wide array of chemical transformations, including but not limited to condensations, additions, and rearrangements. The pyrazole ring, with its adjacent nitrogen atoms, offers opportunities for N-alkylation, N-arylation, and participation in cycloaddition reactions.

The cyclopentanone portion can undergo reactions typical of cyclic ketones. For instance, it can serve as a substrate in aldol (B89426) condensations, Knoevenagel condensations, and related reactions to form carbon-carbon bonds and introduce further functional complexity. The reaction of cyclopentanone with cyanomethylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields condensation products that can be further cyclized to synthesize novel pyrazole, thiophene, and pyridazine (B1198779) derivatives. nih.gov

Furthermore, the pyrazole moiety itself is a cornerstone in the synthesis of a multitude of heterocyclic compounds. The nitrogen atoms of the pyrazole ring can act as nucleophiles, enabling the introduction of various substituents. This versatility allows for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The synthesis of pyrazole derivatives through the cyclocondensation of α,β-ethylenic ketones with hydrazines is a well-established method that highlights the synthetic utility of the pyrazole core. nih.gov

Utility in the Development of Novel Catalytic Systems

The pyrazole nucleus is a well-regarded ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring can chelate to a wide variety of metal centers, forming stable metal complexes. These complexes have found applications in various catalytic transformations. By extension, this compound can be envisioned as a precursor to novel ligand systems.

Modification of the cyclopentanone ring, for example, through the introduction of additional donor atoms, could lead to the formation of multidentate ligands. These ligands, upon complexation with transition metals, could generate catalysts for a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The synthesis of metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to yield catalysts with excellent activity for the oxygen evolution reaction (OER) and certain activity for the oxygen reduction reaction (ORR). This demonstrates the potential of pyrazole-containing compounds in catalysis.

Precursor for the Synthesis of Complex Natural Product Analogues

The structural motif of a pyrazole ring fused to or substituted on a carbocyclic ring is present in various biologically active molecules. The strategic use of this compound as a starting material can provide a streamlined entry into the synthesis of analogues of complex natural products.

For instance, quinoline (B57606) derivatives, which are found in numerous natural products with significant therapeutic potential, can be mimicked by pyrazolo[1,5-a]quinoline (B13874262) scaffolds. The synthesis of 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinoline derivatives has been achieved through multicomponent reactions involving cyclic ketones. nih.gov This approach allows for the construction of complex fused systems that can be considered analogues of quinoline-containing natural products.

Similarly, the steroidal nucleus is a key feature of many natural hormones and their synthetic analogues. The modification of the steroid A-ring by fusing a pyrazine (B50134) ring has been shown to produce compounds with potent anticancer activity. nih.gov While not a direct application of this compound, this highlights the principle of fusing heterocyclic rings to carbocyclic frameworks to generate bioactive natural product analogues. The synthesis of prostaglandin (B15479496) analogues containing a cyclopentane (B165970) ring has also been a significant area of research. researchgate.net The functionalized cyclopentanone ring of the title compound could serve as a key building block in the synthesis of novel prostaglandin analogues where a pyrazole moiety is incorporated into the side chain.

Role in the Design and Construction of Advanced Heterocyclic Scaffolds

The reactivity of both the cyclopentanone and pyrazole moieties in this compound makes it an ideal precursor for the construction of advanced, fused heterocyclic scaffolds. These scaffolds are often privileged structures in medicinal chemistry due to their rigid three-dimensional arrangements and ability to interact with biological targets.

A prominent example is the synthesis of cyclopentanone-fused pyrazoles. A copper-catalyzed [3+2] annulation reaction between hydrazones and cyclic enones provides a direct route to such fused systems. researchgate.net This methodology allows for the efficient construction of a pyrazole ring fused to a cyclopentane ring, a core structure with potential biological activity. These fused pyrazoles can be further functionalized through reactions like Suzuki-Miyaura cross-coupling, Heck coupling, and Aldol reactions to create a library of diverse compounds. researchgate.net

Furthermore, the reaction of cyclopentanone with various reagents can lead to the formation of a variety of fused heterocyclic systems. For example, the reaction with cyanomethylene reagents can lead to the synthesis of not only pyrazoles but also thiophenes and pyridazines fused to the cyclopentane ring. The intramolecular cyclization of cyclic ketone-derived amines is another efficient method for the synthesis of fused tricyclic pyrazoles. researchgate.net These examples underscore the pivotal role of cyclopentanone-containing pyrazole derivatives in the generation of complex and diverse heterocyclic architectures.

Future Directions and Emerging Research Avenues in Pyrazolylcyclopentanone Chemistry

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly shaping the future of chemical synthesis, and the production of pyrazolylcyclopentanone derivatives is no exception. nih.govjetir.org The focus is shifting towards methods that are not only efficient and high-yielding but also minimize environmental impact by being operationally simple, atom-economical, and using non-hazardous reagents. nih.gov Key strategies being explored include the use of green solvents, renewable energy sources like microwave irradiation, and recyclable catalysts. nih.govnih.gov

Recent advancements in the broader field of pyrazole (B372694) synthesis highlight the potential for these green approaches. For instance, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecules in a single step, often in environmentally friendly solvents like water or ethanol. nih.govmdpi.com Catalyst-free MCRs, sometimes facilitated by ultrasound irradiation, have shown excellent results in the synthesis of related pyrazole-containing heterocycles. nih.gov The development of catalysts from renewable resources, such as wheat straw, further underscores the commitment to sustainable practices. nih.gov Solvent-free reaction conditions, facilitated by reagents like tetrabutylammonium (B224687) bromide (TBAB), also present a promising avenue for environmentally friendly synthesis of pyrazole derivatives. tandfonline.com

| Green Chemistry Approach | Key Features | Potential Application to Pyrazolylcyclopentanones |

| Multicomponent Reactions (MCRs) | Single-step synthesis, high atom economy, often in green solvents. nih.govmdpi.com | Direct synthesis from simple precursors, reducing waste and energy consumption. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. researchgate.net | Faster and more efficient production of the pyrazolylcyclopentanone core. |

| Ultrasonic Irradiation | Enhanced reaction rates, often catalyst-free. nih.gov | Aiding in the formation of the pyrazole ring or its attachment to the cyclopentanone (B42830) moiety. |

| Green Catalysts | Recyclable, derived from renewable resources, non-toxic. nih.govjetir.orgnih.gov | Utilizing catalysts like nano-ZnO or those derived from biomass for cleaner synthesis. nih.gov |

| Solvent-Free Reactions | Reduces the use of volatile organic compounds. tandfonline.com | Performing reactions under neat conditions to minimize solvent waste. |

Exploration of Unconventional Reactivity and Novel Transformations

Beyond established synthetic routes, the exploration of unconventional reactivity and novel transformations of the pyrazolylcyclopentanone scaffold is a key area for future research. This involves investigating how the interplay between the pyrazole and cyclopentanone rings can lead to new chemical behaviors and the formation of previously inaccessible molecular architectures. tandfonline.com

The pyrazole ring itself is an electron-rich system that readily reacts with electrophiles at the 4-position. chim.itnih.gov However, the introduction of electron-withdrawing or electron-donating groups can significantly alter its reactivity towards both electrophiles and nucleophiles. chim.it Understanding and harnessing these electronic effects within the 3-(1H-Pyrazol-1-yl)cyclopentanone framework will be crucial.

Future research may focus on:

Ring Transformation Reactions: Investigating conditions that could induce the rearrangement or expansion of the cyclopentanone or pyrazole rings to access novel heterocyclic systems. tandfonline.com

C-H Activation: Directly functionalizing the C-H bonds of the pyrazolylcyclopentanone core to introduce new substituents without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations, potentially leading to unique functionalization patterns.

Integration with Flow Chemistry and Automated Synthesis Platforms